

Technical Guide: Spectral Characterization of Butyl Dichloroacetate

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Compound of Interest

Compound Name: *Butyl dichloroacetate*

CAS No.: 29003-73-4

Cat. No.: B1668123

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Executive Summary & Structural Context

Butyl dichloroacetate (

, MW: 185.05 g/mol) represents a unique analytical challenge due to the interplay between the electronegative dichloro- functionality and the lipophilic butyl chain. Precise characterization requires a multi-modal approach (NMR, IR, MS) to differentiate it from monochloro- analogs and hydrolysis products.

Target Structure:

Mass Spectrometry (MS): Isotopic Fingerprinting

Methodology: Electron Ionization (EI) at 70 eV. Rationale: The presence of two chlorine atoms provides a distinct isotopic envelope that serves as the primary confirmation of the halogenation state before structural connectivity is assessed.

Chlorine Isotope Pattern Analysis

Chlorine exists naturally as

(75.8%) and

(24.2%). For a molecule with two chlorine atoms (

), the molecular ion () cluster follows a mathematical expansion of , resulting in a 9:6:1 intensity ratio for lines at , , and .

- (m/z 184):
(Relative Intensity: ~100%)
- (m/z 186):
(Relative Intensity: ~65%)
- (m/z 188):
(Relative Intensity: ~11%)

Fragmentation Pathway

The fragmentation is driven by

-cleavage adjacent to the carbonyl and McLafferty rearrangements typical of esters with -hydrogens.

Key Fragment Ions:

m/z	Ion Composition	Mechanism
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| 184/186/188 |

| Molecular Ion (Isotope cluster visible) | | 149/151/153 |

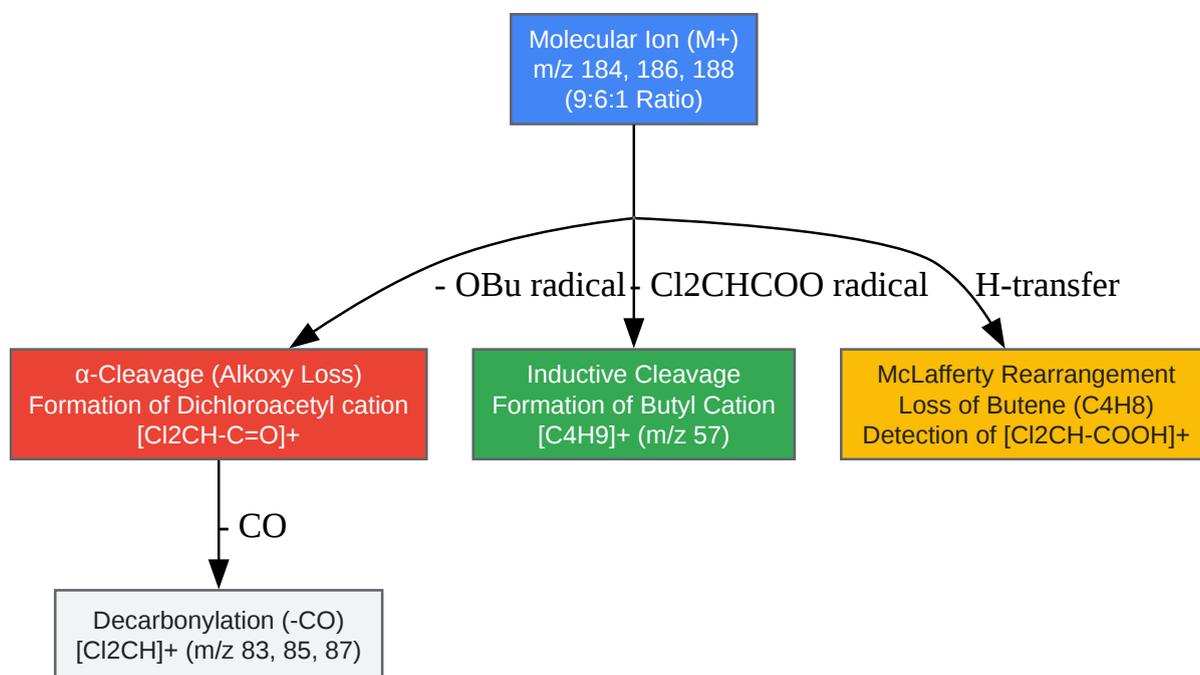
| Loss of radical chlorine atom. | | 127/129/131 |

| Cleavage of alkoxy group (Base Peak region). || 57 |

| Butyl carbocation (Inductive cleavage). || 56 |

| McLafferty rearrangement product (Butene loss). |

Fragmentation Logic Diagram



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Caption: Fragmentation tree for **Butyl Dichloroacetate** showing primary cleavage pathways and isotopic clusters.

Infrared Spectroscopy (IR): Functional Group Verification

Methodology: Attenuated Total Reflectance (ATR) on neat liquid. Rationale: IR is critical for assessing the electronic environment of the carbonyl group. The electronegative

-chlorines withdraw electron density via induction, strengthening the

bond and shifting the absorption to a higher wavenumber compared to non-halogenated esters.

Spectral Data Table: | Frequency (

) | Assignment | Mechanistic Insight | | :--- | :--- | :--- | | 1755 - 1765 |

Ester | Shifted +20

vs butyl acetate (1740) due to inductive effect of

. | | 2960 - 2870 |

Alkyl |

C-H stretches from the butyl chain. | | 1200 - 1300 |

Stretch | Characteristic "C-O-C" ester antisymmetric stretch. | | 750 - 800 |

| Strong, broad bands characteristic of aliphatic chloro-compounds. |

Nuclear Magnetic Resonance (NMR): Structural Elucidation

Methodology:

- Solvent:

(Chloroform-d) with TMS internal standard (

ppm).

- Frequency: 400 MHz (

), 100 MHz (

).

Proton () NMR Analysis

The spectrum is defined by two distinct regions: the deshielded "head" (dichloroacetyl) and the shielded "tail" (butyl).

Shift (, ppm)	Multiplicity	Integration	Assignment	Causality
5.95	Singlet (s)	1H		Highly deshielded by two geminal Cl atoms and the carbonyl anisotropy. Appears as a singlet as there are no vicinal protons.
4.24	Triplet (t, J=6.7 Hz)	2H		Deshielded by oxygen. Triplet due to coupling with neighboring methylene ().
1.68	Quintet (m)	2H		Shielded alkyl chain. Multiplicity () from 4 neighbors (2 , 2).
1.40	Sextet (m)	2H		Further shielded. Coupling to methyl and internal methylene.

0.96	Triplet (t, J=7.4 Hz)	3H	Terminal methyl group. Classic triplet pattern.
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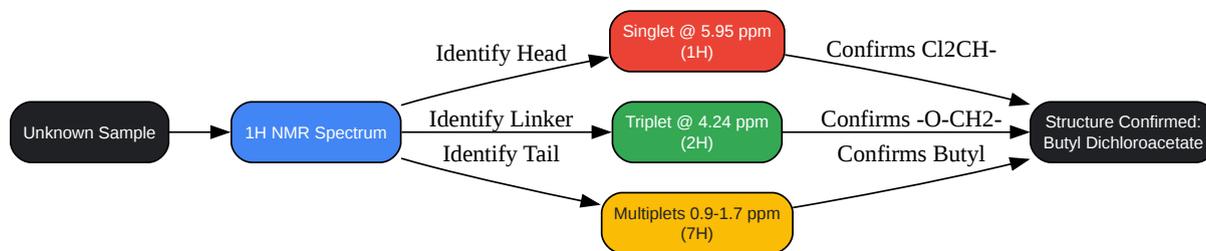
Carbon () NMR Analysis

The

spectrum confirms the carbon skeleton count (6 signals) and the oxidation state of the carbonyl.

Shift (, ppm)	Carbon Type	Assignment
164.5	Quaternary ()	C=O: Ester carbonyl. Upfield shift relative to ketones due to resonance donation from oxygen.
66.8	Secondary ()	O-CH ₂ : Alkoxy carbon.
64.2	Tertiary ()	Cl ₂ CH-: Dichloromethyl carbon. Distinctive shift due to heavy halogen substitution.
30.4	Secondary ()	Butyl backbone (-carbon).
19.0	Secondary ()	Butyl backbone (-carbon).
13.6	Primary ()	Terminal methyl.

Structural Logic Workflow



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Caption: Logical flow for structural confirmation using ¹H NMR signal integration and multiplicity.

References

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